molecular formula C7H12N2O5 B1266283 N-Acetylserylglycine CAS No. 3244-65-3

N-Acetylserylglycine

Cat. No. B1266283
CAS RN: 3244-65-3
M. Wt: 204.18 g/mol
InChI Key: DZSFFSREGMDONQ-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetylserylglycine and its derivatives involves various chemical procedures. For example, the compound CH3-CO-NH-C(C2H5)2-COOH, a derivative of N-Acetylserylglycine, was synthesized from the corresponding free amino acid (Gałdecki et al., 1992). Such syntheses contribute to the understanding of the compound's chemical behavior and properties.

Molecular Structure Analysis

The molecular structure of N-Acetylserylglycine derivatives has been detailed through crystallography. N-Acetyl-Cα,α-diethylglycine, for example, crystallizes in the monoclinic space group P21/c, showcasing a fully extended conformation in its -N H-C(C2H5)2-CO- part (Gałdecki et al., 1992). This detailed analysis aids in understanding the compound's structural characteristics.

Chemical Reactions and Properties

Research on N-Acetylserylglycine has explored its reactions with various chemicals, including its behavior in the presence of cis-Diamminediaquaplatinum(II) cation, illustrating the formation of complexes where N-acetylglycine acts as an N,O-chelating ligand (Appleton et al., 1989). These studies are crucial for understanding the compound's chemical behavior and potential applications.

Physical Properties Analysis

The solubility of N-Acetylglycine in various solvent mixtures has been studied, providing insights into its physical properties across different conditions (Yang, 2016). Such studies are essential for pharmaceutical and chemical applications, where solubility plays a crucial role.

Chemical Properties Analysis

The vibrational spectra of N-Acetylglycine oligomers have been analyzed to understand their chemical properties, including their conformational behavior and hydrogen-bonding characteristics (Etori et al., 1997). These insights contribute to a deeper understanding of N-Acetylglycine's behavior at the molecular level.

Scientific Research Applications

Thermodynamic Properties in Solvent Mixtures

N-Acetylserylglycine, an important organic chemical and pharmaceutical intermediate, demonstrates notable thermodynamic properties. In a study by Yang (2016), its solubility in methanol+acetonitrile was measured across different temperatures, revealing insights into its entropy, enthalpy, and Gibbs energy using the van’t Hoff equation. This research is crucial for understanding the thermodynamic behavior of N-Acetylserylglycine in various solvent mixtures (Yang, 2016).

Toxicology and Safety Profile

N-Acetylserylglycine's safety profile has been extensively studied. Harper et al. (2010) conducted in vitro and in vivo genotoxicity, acute oral, and repeated dose dietary toxicology studies. The findings indicated no genotoxicity or acute toxicity, establishing a safe profile for N-Acetylserylglycine at certain dosages (Harper et al., 2010).

Role in Affinity Chromatography

In the field of biochemistry, N-Acetylserylglycine has applications in affinity chromatography. Pantoliano et al. (1984) explored its derivatives as potential ligands for purifying angiotensin converting enzyme, demonstrating its utility in biochemical separations (Pantoliano et al., 1984).

Cation Tautomerization Studies

The ionization behavior of N-Acetylserylglycine has been a topic of interest. Kočišek et al. (2015) studied its ionization by O(6+) ions, focusing on the cation tautomerization enabled by the peptide bond. This research contributes to our understanding of the behavior of ionized molecules in biologically relevant structures (Kočišek et al., 2015).

Structural and Spectral Characterization

The structural and spectral properties of N-Acetylserylglycine derivatives have been extensively analyzed. Senthilkumar et al. (2020) conducted a detailed study on tert-butylammonium N-acetylglycinate monohydrate, revealing insights into its vibrational, electronic properties, and molecular interactions, important for drug research and pharmaceutical applications (Senthilkumar et al., 2020).

Covalent Structure Analysis in Yeast Enzymes

Fattoum et al. (2009) contributed to the understanding of yeast 3-phosphoglycerate kinase's covalent structure. Their analyses identified N-acetylserylglycine as part of the enzyme's structure, furthering our knowledge of enzyme biochemistry (Fattoum et al., 2009).

Biomedical Imaging and Diagnosis

Wilson et al. (2009) developed a method enhancing nuclear magnetic resonance spectra of biomolecules, tagging them with acetic anhydride. This method, involving N-acetylation, aids in identifying biomarkers with potential clinical significance, marking a significant advancement in diagnostic tools for metabolic profiling (Wilson et al., 2009).

Interaction with Platinum Compounds

Appleton et al. (1989) explored the reaction of N-Acetylglycine with cis-Diamminediaquaplatinum(II) cation, revealing its role as an N,O-chelating ligand. This study is relevant for understanding the chemical interactions involving platinum compounds (Appleton et al., 1989).

Quantum Chemical Studies for Potential Applications

Research by Usha et al. (2021) on N-acetylglycine, using quantum chemical computations, focused on its potential applications in nonlinear optics. The study provides insights into the molecular and electronic properties, crucial for advanced material applications (Usha et al., 2021).

Conformational Behavior in Peptides

Boeckx and Maes (2012) conducted a theoretical and experimental study on N-acetylglycine to understand its conformational landscape. This research is significant in determining the structure-function relationships in peptides (Boeckx & Maes, 2012).

Post-Translational Modification in Protein Regulation

Waluk et al. (2012) discovered that lysine acetylation plays a crucial role in regulating the activity of human glycine N-acyltransferase-like 2, linking post-translational modifications to the production of lipid signaling molecules (Waluk et al., 2012).

properties

IUPAC Name

2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSFFSREGMDONQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954193
Record name N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylserylglycine

CAS RN

3244-65-3
Record name N-Acetylserylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A FATTOUM, C ROUSTAN, D KAROUI… - … journal of peptide …, 1981 - Wiley Online Library
… of the acid fraction “P” obtained after digestion of 3-phosphoglycerate kinase by pronase enabled us to determine the N-terminal sequence of this enzyme as N-acetylserylglycine. Third, …
Number of citations: 4 onlinelibrary.wiley.com
Y Baba, F Sakiyama, K Titani, K Narita - Bulletin of the Chemical …, 1965 - journal.csj.jp
… order to distinguish N-acetylglycylserine from N-acetylserylglycine, the NO acyl shift reaction was … spot was weak , especially in the case of the reaction product of N-acetylserylglycine. …
Number of citations: 3 www.journal.csj.jp
RGO Kekwick, BL Archer, D Barnard, GMC Higgins… - Nature, 1959 - nature.com
THE incorporation of DL-3-hydroxy-3-methyl-[2- 14 C] pentano-5-lactone (DL-[2- 14 C] mevalonic acid lactone) (MVA) into cholesterol in rat-liver homogenates was first demonstrated by …
Number of citations: 22 www.nature.com
RE Perkins, SC Conroy, B Dunbar… - Biochemical …, 1983 - portlandpress.com
… Two different N-terminal dipeptide sequences have been reported: N-acetylserylaspartic acid (Kulbe et al., 1976) and N-acetylserylglycine (Fattoum et al., 1981). The nucleotide …
Number of citations: 33 portlandpress.com

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